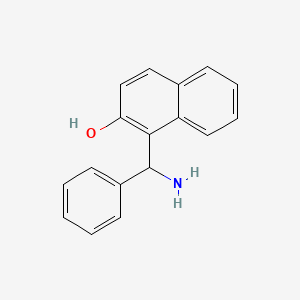

1-(alpha-Aminobenzyl)-2-naphthol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[amino(phenyl)methyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19/h1-11,17,19H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMIGEOOGFFCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-82-3 | |

| Record name | 1-(alpha-Aminobenzyl)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-37611 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 481-82-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(.ALPHA.-AMINOBENZYL)-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2039DR82JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enduring Legacy of a Century-Old Reaction: A Technical Guide to 1-(α-Aminobenzyl)-2-naphthol

Abstract

This technical guide provides a comprehensive exploration of 1-(α-Aminobenzyl)-2-naphthol, a compound more commonly known in the scientific community as a Betti base. First synthesized at the dawn of the 20th century, this deceptively simple molecule has demonstrated remarkable versatility and enduring relevance, particularly in the field of asymmetric synthesis. This document delves into the historical discovery of 1-(α-Aminobenzyl)-2-naphthol, provides a detailed examination of its synthesis via the iconic Betti reaction, explores the critical aspects of its stereochemistry, and highlights its diverse applications as a chiral auxiliary and ligand. Furthermore, this guide presents a summary of its notable biological activities, underscoring its potential in medicinal chemistry. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a thorough understanding and practical knowledge of this important chemical entity.

A Historical Perspective: The Discovery of a Classic

The story of 1-(α-Aminobenzyl)-2-naphthol begins in the early 1900s with the work of Italian chemist Mario Betti.[1][2] His pioneering research into the condensation reaction of 2-naphthol, benzaldehyde, and ammonia led to the formation of this novel α-aminobenzylphenol.[2] This three-component reaction, now famously known as the Betti reaction, is recognized as a special case of the broader Mannich reaction.[2] For many years following its discovery, the significance of the "Betti base" was not fully appreciated. However, a resurgence of interest in the late 20th and early 21st centuries has solidified its place as a valuable tool in the synthetic chemist's arsenal.[3] Betti himself made early contributions to understanding its stereochemistry, successfully resolving the racemic mixture into its optical isomers using tartaric acid in 1906, a testament to the early insights into stereoisomerism.[1]

Synthesis and Mechanism: The Betti Reaction in Focus

The primary and most efficient route to 1-(α-Aminobenzyl)-2-naphthol is the one-pot, three-component Betti reaction.[4] This reaction's elegance lies in its atom economy and the direct formation of a C-C bond under relatively mild conditions.[5]

The Reaction Mechanism

The generally accepted mechanism for the Betti reaction involves the initial formation of a reactive intermediate, which then undergoes nucleophilic attack by the amine. One proposed pathway proceeds through the formation of an ortho-quinone methide (o-QM).[4][6] The reaction between 2-naphthol and benzaldehyde, often facilitated by an acid or base catalyst, generates the o-QM. Subsequently, ammonia or a primary/secondary amine acts as a nucleophile, attacking the o-QM in a Michael-type addition to yield the final 1-(α-aminobenzyl)-2-naphthol product.[4][6] An alternative pathway suggests the initial formation of an imine (Schiff base) from the aldehyde and ammonia, which is then attacked by the electron-rich 2-naphthol.[1]

Caption: Fig. 1: Proposed mechanism of the Betti reaction via an ortho-quinone methide intermediate.

Experimental Protocol: Synthesis of Racemic 1-(α-Aminobenzyl)-2-naphthol

This protocol provides a general procedure for the synthesis of the racemic Betti base.

Materials:

-

2-Naphthol

-

Benzaldehyde

-

Ammonia solution (e.g., 25% in methanol)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-naphthol in absolute ethanol.

-

To this solution, add benzaldehyde, followed by the dropwise addition of a methanolic ammonia solution.

-

Heat the reaction mixture to reflux and maintain for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure racemic 1-(α-aminobenzyl)-2-naphthol.

The Chiral Dimension: Resolution of Enantiomers

The utility of 1-(α-Aminobenzyl)-2-naphthol in asymmetric synthesis is contingent upon the availability of its enantiopure forms. The resolution of the racemic mixture is a critical step to unlock its full potential.

Classical Resolution with Tartaric Acid

As first demonstrated by Betti, L-(+)-tartaric acid is an effective resolving agent for racemic 1-(α-aminobenzyl)-2-naphthol.[1][7] The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution of (±)-1-(α-Aminobenzyl)-2-naphthol

This protocol outlines a general procedure for the resolution of the racemic Betti base using L-(+)-tartaric acid.

Materials:

-

Racemic 1-(α-Aminobenzyl)-2-naphthol

-

L-(+)-Tartaric acid

-

Methanol or another suitable solvent

-

Sodium hydroxide solution

Procedure:

-

Dissolve the racemic Betti base in a minimal amount of hot methanol.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in hot methanol.

-

Combine the two solutions and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of one of the diastereomeric salts.

-

Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold methanol.

-

The enantiomeric purity of the resolved salt can be assessed at this stage. Further recrystallizations may be necessary to achieve high diastereomeric excess.

-

To liberate the free amine, treat the diastereomeric salt with an aqueous solution of sodium hydroxide.

-

Extract the enantiopure 1-(α-aminobenzyl)-2-naphthol with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extract, concentrate under reduced pressure, and recrystallize to obtain the enantiomerically pure product.

-

The other enantiomer can be recovered from the mother liquor by a similar process of basification, extraction, and purification.

Other chiral resolving agents, such as optically pure 1,1'-binaphthol phosphate derivatives, have also been successfully employed.[8]

Caption: Fig. 2: General workflow for the resolution of racemic 1-(α-aminobenzyl)-2-naphthol.

Characterization

The structural elucidation and purity assessment of 1-(α-Aminobenzyl)-2-naphthol are typically performed using standard spectroscopic techniques.

| Technique | Characteristic Data |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The methine proton (α-amino) signal is a key diagnostic peak. The chemical shifts and coupling constants of the naphthyl and phenyl protons provide detailed structural information.[9][10] |

| ¹³C NMR | The spectrum will show signals for the aromatic carbons of the naphthyl and phenyl rings, as well as the characteristic signal for the benzylic carbon bearing the amino group.[9][10] |

| IR Spectroscopy | Characteristic absorption bands for the O-H and N-H stretching vibrations are observed, typically in the range of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (C₁₇H₁₅NO, 249.31 g/mol ) is observed, along with characteristic fragmentation patterns.[11] |

Applications in Asymmetric Synthesis

The true value of enantiopure 1-(α-Aminobenzyl)-2-naphthol lies in its application as a chiral auxiliary and ligand in a variety of asymmetric transformations. Its bifunctional nature, possessing both a hydroxyl and an amino group, allows for effective bidentate coordination to metal centers, creating a well-defined chiral environment for catalysis.

Enantioselective Addition of Organozinc Reagents to Aldehydes

One of the most well-documented applications of Betti base derivatives is as chiral ligands in the enantioselective addition of diethylzinc to aldehydes. This reaction is a fundamental method for the synthesis of chiral secondary alcohols. High enantioselectivities, in some cases exceeding 99% enantiomeric excess (ee), have been reported.[1][12]

| Aldehyde | Ligand | Enantiomeric Excess (ee) |

| Benzaldehyde | (S)-1-(α-Aminobenzyl)-2-naphthol derivative | Up to >99% |

| Substituted Aromatic Aldehydes | Various Betti base derivatives | High to excellent |

Other Asymmetric Transformations

Beyond organozinc additions, Betti bases and their derivatives have been employed as chiral ligands or auxiliaries in a range of other asymmetric reactions, including:

-

Enantioselective Alkenylation of Aldehydes [2]

-

Asymmetric Transfer Hydrogenation of Ketones

-

Diastereoselective Synthesis of α-Aminophosphonates [13]

Biological Activities

In addition to their synthetic utility, derivatives of 1-(α-Aminobenzyl)-2-naphthol have demonstrated a spectrum of interesting biological activities, making them attractive scaffolds for medicinal chemistry research.

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of Betti base derivatives against various cancer cell lines. The following table summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values.

| Compound Derivative | Cell Line | Activity (µM) | Reference |

| MMZ-45AA | Pancreatic Cancer (BxPC-3) | IC₅₀: 13.26 | [14] |

| MMZ-140C | Colorectal Cancer (HT-29) | IC₅₀: 11.55 | [14] |

| Compound 2 | Colorectal Adenocarcinoma (Caco-2) | EC₅₀: 94 (24h), 83 (72h) | [15] |

| Compound 1 | Neuroblastoma (SH-SY5Y) | Similar to cisplatin | [15] |

Antimicrobial Activity

Certain derivatives have also shown promise as antimicrobial agents, exhibiting activity against various bacteria and fungi.

Conclusion

From its serendipitous discovery over a century ago to its current status as a privileged chiral scaffold, 1-(α-Aminobenzyl)-2-naphthol, the archetypal Betti base, continues to be a subject of significant scientific interest. Its straightforward synthesis, amenable resolution, and versatile applications in asymmetric catalysis and medicinal chemistry underscore its enduring importance. This technical guide has provided a comprehensive overview of the history, synthesis, stereochemistry, and applications of this remarkable compound, with the aim of facilitating further research and innovation in the field.

References

- Grokipedia. Betti reaction.

- Benchchem. Synthesis of 1-(α-Aminobenzyl)

- Benchchem. Application Notes and Protocols: The Use of 1-Benzyl-2-naphthol and its Analogs in the Synthesis of Bioactive Molecules.

- National Institutes of Health. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.

- Recent advances in the transformation reactions of the Betti base deriv

- Benchchem. Application Notes and Protocols: 1-(α- Aminobenzyl)-2-naphthol (Betti Base) and its Derivatives as Chiral Ligands in Asymmetric Synthesis.

- Request PDF. Syntheses and Transformations of 1-(α-Aminobenzyl)

- ResearchGate. The components of the optimized Betti reaction.

- ResearchGate. Synthesis of 1-(α-aminoalkyl)-2-naphthols 121.

- MDPI.

- ResearchGate. Synthesis of 1-(α-Aminobenzyl)-2-naphthol Derivatives, their Structure in Crystal and in Solution.

- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols.

- Google Patents. Preparation method of optical pure 1-(alpha-amino benzyl)-2-naphthol.

- PubMed. 1-(Alpha-aminobenzyl)-2-naphthol: a new chiral auxiliary for the synthesis of enantiopure alpha-aminophosphonic acids.

- Benchchem.

- A NOVEL SYNTHESIS OF SOME BETTI BASES DERIV

- Antiproliferative Activity of Aminobenzylnaphthols Deriving

- Wikipedia. Betti reaction.

- 1-(a-Aminobenzyl)-2-naphthol 219897-32-2.

- PMC. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol)

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322).

- Synthesis of new type of Betti bases via three-component reaction of β-naphthol, cyclic amines and is

- Organic Syntheses. Resolution of 1,1'-Bi-2-Naphthol; (R)-(+)- and (S)-(-)-2,2'- B.

- PubChem. This compound.

- ResearchGate.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Betti reaction - Wikipedia [en.wikipedia.org]

- 3. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. xisdxjxsu.asia [xisdxjxsu.asia]

- 6. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CN103102280A - Preparation method of optical pure 1-(alpha-amino benzyl)-2-naphthol - Google Patents [patents.google.com]

- 9. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. html.rhhz.net [html.rhhz.net]

- 11. This compound | C17H15NO | CID 235836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound: a new chiral auxiliary for the synthesis of enantiopure alpha-aminophosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Betti Reaction: A Comprehensive Technical Guide to the Synthesis of Aminobenzylnaphthols for Drug Discovery

Introduction: Rediscovering a Classic for Modern Drug Development

First documented at the turn of the 20th century by Italian chemist Mario Betti, the Betti reaction is a powerful one-pot, three-component condensation that has experienced a resurgence in interest within the synthetic and medicinal chemistry communities.[1][2][3] This elegant reaction brings together an aldehyde, an amine, and, most commonly, 2-naphthol to forge a new C-C and C-N bond in a single, atom-economical step, yielding α-aminobenzylnaphthols, now widely known as "Betti bases".[4][5]

While it is a variation of the more broadly known Mannich reaction, the Betti reaction is distinguished by its use of an electron-rich phenol, like 2-naphthol, in place of a typical enolizable carbonyl compound.[6][7] The resulting Betti bases are not mere synthetic curiosities; they are a class of compounds rich in pharmacological potential.[2][8] Their inherent structural features—a chiral center, a phenolic hydroxyl group, and an amino group—make them privileged scaffolds in drug discovery.[9][10] Researchers have extensively explored their applications as anticancer, antibacterial, antioxidant, anti-inflammatory, and anti-Alzheimer's agents.[4][11] Furthermore, their utility extends to asymmetric synthesis, where they serve as valuable chiral ligands and auxiliaries.[8][9][12]

This guide provides an in-depth exploration of the Betti reaction, from its core mechanism to detailed experimental protocols and its applications in the development of novel therapeutics. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction in their work.

The Core Mechanism: A Tale of Two Pathways

The formation of aminobenzylnaphthols via the Betti reaction is generally understood to proceed through a Mannich-type mechanism. Two primary pathways are proposed, often dictated by the specific reactants and reaction conditions.

The first and most commonly cited pathway begins with the formation of an imine (or Schiff base) from the condensation of the aldehyde and the amine. This electrophilic imine is then attacked by the electron-rich 2-naphthol at the ortho position, leading to the final aminobenzylnaphthol product.

Alternatively, a second pathway involves the initial reaction between the aldehyde and 2-naphthol to form an ortho-quinone methide (o-QM) intermediate.[8] This highly reactive species then undergoes a conjugate (Michael) addition with the amine to yield the Betti base.[8]

Diagram: Proposed Mechanistic Pathways of the Betti Reaction

Sources

- 1. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Recent advances in the green synthesis of Betti bases and their applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]

- 9. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. imrpress.com [imrpress.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives | Semantic Scholar [semanticscholar.org]

The Betti Base: A Comprehensive Technical Guide to its Chemical and Physical Properties for Advanced Research and Drug Development

Abstract

The Betti base, a class of α-aminobenzylphenols, represents a cornerstone in multicomponent reaction chemistry, offering a versatile scaffold for applications ranging from asymmetric catalysis to medicinal chemistry. This in-depth technical guide provides a comprehensive exploration of the chemical and physical properties of Betti bases, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of their synthesis via the renowned Betti reaction, dissect their structural and physicochemical characteristics, and provide detailed experimental protocols for their preparation and characterization. Furthermore, this guide will illuminate the burgeoning role of Betti bases in drug discovery, particularly in the development of novel anticancer agents, and their utility as chiral ligands in asymmetric synthesis.

Introduction: The Enduring Legacy of the Betti Reaction

First reported by the Italian chemist Mario Betti in the early 20th century, the Betti reaction is a one-pot multicomponent condensation that brings together a phenol (classically 2-naphthol), an aldehyde, and an amine to form the corresponding α-aminobenzylphenol, aptly named the Betti base.[1] This reaction is a notable variant of the more general Mannich reaction and is celebrated for its atom economy and the facile generation of molecular complexity from readily available starting materials.

The intrinsic value of Betti bases lies in their unique structural features: a chiral center, a hydroxyl group, and an amino moiety. This trifecta of functional groups provides a rich platform for further chemical modifications and imparts a range of interesting biological activities.[2] Consequently, Betti bases have garnered significant attention in the field of drug discovery, with studies revealing their potential as anticancer, antibacterial, and anti-inflammatory agents.[3][4] Moreover, the ability to introduce chirality through the use of chiral amines has established Betti bases as powerful ligands in asymmetric catalysis, facilitating the enantioselective synthesis of a wide array of chemical compounds.[1]

This guide aims to provide a holistic understanding of Betti bases, from their fundamental properties to their advanced applications, empowering researchers to harness the full potential of this remarkable class of molecules.

Chemical Properties and Synthesis

The Betti Reaction: Mechanism and Scope

The Betti reaction is a classic example of a multicomponent reaction, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. The generally accepted mechanism proceeds through the initial formation of an imine from the aldehyde and the amine. Subsequently, the electron-rich phenol, typically 2-naphthol, undergoes an electrophilic attack by the iminium ion, leading to the formation of the Betti base.[1]

Figure 1: Generalized workflow of the Betti reaction mechanism.

The scope of the Betti reaction is broad, accommodating a wide variety of aldehydes (both aromatic and aliphatic) and amines (primary and secondary, including ammonia). The choice of reactants allows for the synthesis of a diverse library of Betti bases with tailored electronic and steric properties.

Synthesis Protocol: Preparation of 1-[(Phenylamino)(phenyl)methyl]naphthalen-2-ol

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative Betti base, 1-[(Phenylamino)(phenyl)methyl]naphthalen-2-ol.

Materials:

-

2-Naphthol (1.44 g, 10 mmol)

-

Benzaldehyde (1.06 g, 10 mmol)

-

Aniline (0.93 g, 10 mmol)

-

Ethanol (20 mL)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthol (1.44 g, 10 mmol) in 10 mL of ethanol.

-

Addition of Reactants: To the stirred solution, add benzaldehyde (1.06 g, 10 mmol) followed by aniline (0.93 g, 10 mmol).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will begin to crystallize. For complete crystallization, the flask can be placed in an ice bath.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Physical Properties

Betti bases are typically crystalline solids with well-defined melting points. Their solubility is dependent on the nature of the substituents on the aromatic rings and the amine moiety.

Physical State and Appearance

At room temperature, Betti bases are generally stable, crystalline solids. Their color can range from white to off-white or pale yellow, depending on the purity and the specific aromatic substituents.

Melting Point

The melting points of Betti bases are influenced by their molecular weight and the intermolecular forces, such as hydrogen bonding and van der Waals interactions. The presence of polar substituents can lead to higher melting points.

| Betti Base Derivative (Substituents on Benzaldehyde and Aniline) | Melting Point (°C) |

| Unsubstituted | 135-137 |

| 4-Chloro (on Benzaldehyde) | 158-160 |

| 4-Nitro (on Benzaldehyde) | 188-190 |

| 4-Methyl (on Aniline) | 142-144 |

Table 1: Representative melting points of selected Betti base derivatives.

Solubility

The solubility of Betti bases in various organic solvents is a crucial parameter for their purification, reaction work-up, and formulation in drug delivery systems. Generally, they exhibit good solubility in polar aprotic solvents and alcohols, while their solubility in nonpolar solvents is limited.

| Solvent | Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Moderately Soluble |

| Toluene | Sparingly Soluble |

| Hexane | Insoluble |

| Water | Insoluble |

Table 2: Qualitative solubility profile of a typical Betti base (e.g., 1-[(Phenylamino)(phenyl)methyl]naphthalen-2-ol).

Thermal Properties: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For Betti bases, TGA can provide valuable information about their decomposition temperature and the presence of any residual solvent or water. A typical TGA curve for a stable Betti base would show a single-step decomposition at a high temperature, indicating its thermal robustness. The decomposition temperature is dependent on the specific structure of the Betti base.

Spectroscopic Characterization

The structural elucidation of Betti bases relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of Betti bases.

-

¹H NMR: The proton NMR spectrum of a typical Betti base will show characteristic signals for the aromatic protons of the naphthyl and phenyl rings, a singlet for the methine proton of the chiral center (typically in the range of 5.5-6.5 ppm), and signals for the N-H and O-H protons, which may be broad and their chemical shifts can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, and a key signal for the methine carbon of the chiral center (typically around 60-70 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in Betti bases.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

N-H Stretch: A sharp to medium absorption band around 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration.

-

C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

-

C=C Aromatic Stretch: Strong absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching in the aromatic rings.

-

C-N Stretch: A medium to weak absorption in the 1250-1350 cm⁻¹ range can be attributed to the C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Betti bases, further confirming their structure. The molecular ion peak (M⁺) is typically observed, and fragmentation patterns can help to identify the different structural components of the molecule.

Applications in Drug Development and Asymmetric Synthesis

The unique structural and chemical properties of Betti bases have made them attractive scaffolds in both medicinal chemistry and asymmetric catalysis.

Anticancer Drug Development

Numerous studies have highlighted the potential of Betti bases as anticancer agents.[2][3] Their mechanism of action is often multifaceted, with some derivatives shown to induce apoptosis in cancer cells.[2] Specific molecular targets that have been identified include cyclin-dependent kinase 2 (CDK2), adenosine A1 receptor (ADORA1), and tripartite motif-containing protein 24 (TRIM24).[2] Furthermore, some Betti bases act as tryptophan mimetics and inhibit the solute carrier transporter SLC6A14, which is overexpressed in certain cancer cells, leading to amino acid deprivation and subsequent cell growth inhibition.[4]

Figure 2: Signaling pathways involved in the anticancer activity of Betti bases.

Chiral Ligands in Asymmetric Synthesis

The ability to synthesize enantiomerically pure Betti bases by using chiral amines has made them valuable chiral ligands in a variety of asymmetric transformations.[1] The presence of both a hydroxyl and an amino group allows for effective coordination to metal centers, creating a chiral environment that can control the stereochemical outcome of a reaction. Chiral Betti base-metal complexes have been successfully employed in asymmetric additions, reductions, and cycloadditions, affording products with high enantioselectivity.

Conclusion

The Betti base, born from a classic multicomponent reaction, continues to be a molecule of immense interest and utility in modern chemistry. Its straightforward synthesis, tunable structure, and rich functional group array provide a fertile ground for exploration in both academic and industrial research. This technical guide has provided a comprehensive overview of the chemical and physical properties of Betti bases, from their synthesis and characterization to their burgeoning applications in drug discovery and asymmetric catalysis. As our understanding of the biological activities and catalytic potential of these compounds continues to grow, the Betti base is poised to remain a key player in the development of new therapeutics and efficient synthetic methodologies.

References

-

Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Advances. [Link]

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules. [Link]

-

Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction. Applied Sciences. [Link]

-

Naphthol-derived Betti bases as potential SLC6A14 blockers. Journal of Cancer Metastasis and Treatment. [Link]

Sources

- 1. imrpress.com [imrpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric organocatalysis by chiral Brønsted bases: implications and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Structural Elucidation of 1-(α-Aminobenzyl)-2-naphthol

Abstract

1-(α-Aminobenzyl)-2-naphthol, commonly known as Betti base, is a pivotal molecule in organic synthesis and medicinal chemistry.[1][2] Its utility as a chiral auxiliary and a precursor for various bioactive compounds necessitates unambiguous structural verification.[3] This comprehensive guide provides a detailed walkthrough of the analytical methodologies employed for the structural elucidation of 1-(α-Aminobenzyl)-2-naphthol. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into experimental design, data interpretation, and the synergistic integration of spectroscopic techniques for complete structural confirmation.

Introduction: The Significance of 1-(α-Aminobenzyl)-2-naphthol

1-(α-Aminobenzyl)-2-naphthol is a member of the Betti base family of compounds, which are synthesized through the Betti reaction, a one-pot multicomponent condensation of a 2-naphthol, an aldehyde, and an amine or ammonia.[1][4] This reaction is a notable example of atom-economical synthesis, allowing for the creation of molecular complexity in a single step.[1] The resulting aminobenzylnaphthols are valuable as chiral ligands in asymmetric synthesis and have demonstrated a range of biological activities, including potential antibacterial, antitumor, and cardiovascular effects.[1][5] Given its stereogenic center at the α-carbon, the precise determination of its three-dimensional structure is crucial for its application in stereoselective synthesis and for understanding its pharmacological activity.

This guide will systematically address the key analytical techniques used to confirm the molecular structure of 1-(α-Aminobenzyl)-2-naphthol, providing both the theoretical underpinnings and practical considerations for each method.

Synthesis via the Betti Reaction

The primary synthetic route to 1-(α-Aminobenzyl)-2-naphthol is the Betti reaction.[1][4] This reaction typically involves the condensation of 2-naphthol, benzaldehyde, and ammonia. The generally accepted mechanism proceeds through the formation of an ortho-quinone methide intermediate, which then undergoes a Michael addition by the amine.[1]

Experimental Protocol: Synthesis of 1-(α-Aminobenzyl)-2-naphthol

-

In a round-bottom flask, dissolve 2-naphthol and benzaldehyde in a suitable solvent such as ethanol.

-

Add a source of ammonia, such as an aqueous or methanolic solution, to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction following the addition of water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain purified 1-(α-Aminobenzyl)-2-naphthol.

Spectroscopic Analysis for Structural Elucidation

The confirmation of the synthesized product's structure relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete assignment of the protons and carbons in 1-(α-Aminobenzyl)-2-naphthol.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule.

Expected ¹H NMR Signals:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations (COSY) |

| Aromatic (Naphthyl & Phenyl) | ~6.8 - 8.0 | Multiplets (m) | 11H | Cross-peaks within aromatic systems |

| Methine (CH-N) | ~5.0 - 5.5 | Singlet (s) or Doublet (d) | 1H | Correlation with NH₂ protons |

| Amine (NH₂) | Variable (broad singlet) | Broad Singlet (br s) | 2H | May correlate with methine proton |

| Hydroxyl (OH) | Variable (broad singlet) | Broad Singlet (br s) | 1H | No direct correlation in COSY |

Causality in Signal Assignment:

-

The downfield region (6.8-8.0 ppm) is characteristic of aromatic protons. The complex multiplet pattern arises from the overlapping signals of the naphthyl and phenyl ring systems.

-

The methine proton (CH-N) is expected to be a singlet or a doublet depending on the coupling with the adjacent amine protons. Its chemical shift is influenced by the adjacent nitrogen and aromatic rings.

-

The chemical shifts of the NH₂ and OH protons are variable and depend on factors such as solvent, concentration, and temperature. They often appear as broad singlets due to quadrupole broadening and chemical exchange.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Signals:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic (C-H) | ~110 - 135 |

| Aromatic (Quaternary) | ~120 - 155 |

| Methine (CH-N) | ~55 - 65 |

| C-O (Naphthyl) | ~150 - 160 |

Data Interpretation:

-

The spectrum will show a number of signals in the aromatic region corresponding to the 16 aromatic carbons (10 from naphthyl and 6 from phenyl).

-

The methine carbon attached to the nitrogen will appear in the aliphatic region, typically between 55 and 65 ppm.

-

The carbon atom of the naphthyl ring bonded to the hydroxyl group (C-O) will be significantly deshielded and appear far downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Phenolic) | 3200 - 3600 (broad) | Indicates the presence of the hydroxyl group. |

| N-H Stretch (Amine) | 3300 - 3500 (medium) | Two bands may be observed for the primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 (sharp) | Characteristic of C-H bonds in aromatic rings. |

| C=C Stretch (Aromatic) | 1500 - 1600 (multiple bands) | Indicates the presence of the aromatic rings. |

| C-N Stretch | 1000 - 1250 (medium) | Corresponds to the carbon-nitrogen single bond. |

| C-O Stretch (Phenolic) | 1200 - 1300 (strong) | Characteristic of the carbon-oxygen bond in the phenol. |

Protocol for FTIR Analysis:

-

Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and correlate them to the functional groups in 1-(α-Aminobenzyl)-2-naphthol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): The molecular formula of 1-(α-Aminobenzyl)-2-naphthol is C₁₇H₁₅NO.[6] The calculated molecular weight is approximately 249.31 g/mol .[6] A high-resolution mass spectrum should show a molecular ion peak corresponding to this mass.

-

Key Fragmentation Patterns: Common fragmentation pathways may include the loss of the amino group, the phenyl group, or cleavage of the bond between the methine carbon and the naphthyl ring. Observing these fragment ions provides further structural confirmation.

Integrated Approach to Structural Elucidation

The definitive structural elucidation of 1-(α-Aminobenzyl)-2-naphthol is achieved by integrating the data from all the spectroscopic techniques.

Workflow for Structural Confirmation:

Caption: Workflow for the synthesis and structural elucidation of 1-(α-Aminobenzyl)-2-naphthol.

Molecular Structure with Atom Numbering for NMR Assignments:

Caption: Numbering scheme for 1-(α-Aminobenzyl)-2-naphthol for NMR assignments.

Conclusion

The structural elucidation of 1-(α-Aminobenzyl)-2-naphthol is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By combining the detailed connectivity information from NMR, the functional group identification from FTIR, and the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide provides a robust framework for researchers to confidently verify the structure of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- BenchChem. (2025). Synthesis of 1-(α-Aminobenzyl)-2-naphthol Derivatives: A Technical Guide.

- Request PDF. (2025). Syntheses and Transformations of 1-(α-Aminobenzyl)-2-naphthol Derivatives.

- RSC Publishing. (2019). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives.

- PMC - NIH. (n.d.). Recent advances in the transformation reactions of the Betti base derivatives.

- ResearchGate. (n.d.). Synthesis of 1-(α-aminoalkyl)-2-naphthols 121.

- ResearchGate. (n.d.). Structures of Betti bases 1A , 1-( a -aminobenzyl)-2-naphthol; 1B , 1-[amino(4-methyl. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2K3dUSr1cMlx36g5tPZH0jLpuEWm2Bzq6k8au5jqnC7MAojpMCdZFE985O8EOR3L_igLsUIsQtO00-axDqNK1BzvljplroHBaT32K5O5DNiGpNfBZBVwHoJ3ireBEqf4MwwMgJFRYj5vrmuEHBIcyhswVVhBIeQaMLMDb65tn5dcD3KHrljBPrbDbN4JflZUryeGSv3fdMJQ3pazxJQffLYEYPHfu_b456ngmA1KhDIEpbmHDdj6Y

- ResearchGate. (2025). Synthesis of 1-(α-Aminobenzyl)-2-naphthol Derivatives, their Structure in Crystal and in Solution.

- PubChem. (n.d.). 1-(alpha-Aminobenzyl)-2-naphthol.

- PubMed. (2009). This compound: a new chiral auxiliary for the synthesis of enantiopure alpha-aminophosphonic acids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a new chiral auxiliary for the synthesis of enantiopure alpha-aminophosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02813G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C17H15NO | CID 235836 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Betti Multicomponent Reaction: A Mechanistic and Practical Guide for Synthetic Chemists

Abstract

The Betti multicomponent reaction, a classic yet continually relevant transformation, offers a highly efficient, atom-economical pathway to synthesize valuable aminobenzylnaphthols, commonly known as Betti bases. These structures are not only significant scaffolds in medicinal chemistry but also serve as powerful chiral ligands and auxiliaries in asymmetric synthesis. This technical guide provides an in-depth exploration of the core mechanistic principles governing the Betti reaction, offering researchers, scientists, and drug development professionals a comprehensive understanding of the factors influencing its outcome. We will dissect the competing reaction pathways, the critical role of catalysts, and the practical aspects of substrate scope and experimental execution. This document is designed to bridge theoretical understanding with practical application, empowering chemists to harness the full potential of this elegant multicomponent reaction.

Introduction: The Enduring Legacy of the Betti Reaction

First described by Mario Betti in the early 20th century, the Betti reaction is a one-pot condensation of a phenol (typically 2-naphthol), an aldehyde, and an amine (or ammonia) to form a 1-(α-aminoalkyl)-2-naphthol derivative.[1][2] Its classification as a modified Mannich reaction underscores its fundamental importance in the canon of carbon-carbon and carbon-nitrogen bond-forming reactions.[2][3] The products, or "Betti bases," are privileged structures in medicinal chemistry, exhibiting a range of biological activities.[2][4] Furthermore, the straightforward introduction of a stereocenter has made chiral Betti bases highly sought-after as ligands in asymmetric catalysis.[2]

The enduring appeal of the Betti reaction lies in its operational simplicity and adherence to the principles of green chemistry, offering high atom economy by combining three components in a single synthetic step.[5][6] However, the deceptively simple starting materials belie a nuanced mechanistic landscape. A thorough understanding of the underlying reaction pathways is paramount for optimizing reaction conditions, controlling selectivity, and expanding the reaction's scope. This guide will provide a detailed examination of these mechanisms, supported by field-proven insights and practical protocols.

The Mechanistic Dichotomy: Imine vs. ortho-Quinone Methide Pathways

The mechanism of the Betti reaction is not monolithic and is generally considered to proceed through one of two competing pathways, the predominance of which is influenced by the specific reactants, catalysts, and reaction conditions. These are the imine-first pathway and the ortho-quinone methide (o-QM) pathway.[7][8]

Pathway A: The Imine-First Mechanism

This pathway is analogous to the classical Mannich reaction.[9] It commences with the formation of an imine (or iminium ion) from the condensation of the aldehyde and the amine. This electrophilic intermediate is then intercepted by the nucleophilic phenol (naphthol).

Step-by-Step Breakdown:

-

Imine/Iminium Ion Formation: The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration, often acid-catalyzed, yields a reactive imine or, upon protonation, an even more electrophilic iminium ion.

-

Nucleophilic Attack: The electron-rich naphthol, existing in equilibrium with its more nucleophilic phenoxide form, attacks the electrophilic carbon of the imine/iminium ion. This attack typically occurs at the C1 position of 2-naphthol due to the activation by the hydroxyl group.

-

Rearomatization: The resulting intermediate undergoes tautomerization to restore the aromaticity of the naphthalene ring, yielding the final Betti base product.

Below is a logical diagram illustrating the imine-first pathway.

Caption: Logical workflow of the Imine-First Betti Reaction Mechanism.

Pathway B: The ortho-Quinone Methide (o-QM) Mechanism

An alternative and equally compelling pathway involves the initial reaction of the aldehyde and the naphthol to form a highly reactive ortho-quinone methide (o-QM) intermediate.[7][10] This transient species is a potent electrophile that is subsequently trapped by the amine.

Step-by-Step Breakdown:

-

o-QM Formation: Under thermal or acidic conditions, the aldehyde condenses with 2-naphthol at the C1 position, followed by dehydration to form the o-QM intermediate. This step is often the rate-determining step.

-

Michael Addition: The amine acts as a nucleophile in a conjugate (Michael-type) addition to the α,β-unsaturated system of the o-QM. The nitrogen atom attacks the exocyclic methylene carbon.

-

Tautomerization: A proton transfer restores the aromaticity of the naphthalene ring, yielding the final Betti base.

The o-QM pathway is particularly favored under acidic conditions or with electron-rich naphthols.

Caption: Logical workflow of the ortho-Quinone Methide Betti Reaction Mechanism.

The Role of Catalysis: Driving Efficiency and Selectivity

While the Betti reaction can proceed under catalyst-free conditions, particularly at elevated temperatures, the use of catalysts is prevalent to enhance reaction rates, improve yields, and, in some cases, control stereoselectivity.[11] Catalysts can be broadly categorized into Lewis acids, Brønsted acids, and heterogeneous catalysts.

| Catalyst Type | Examples | Role in Mechanism | Typical Conditions |

| Lewis Acids | FeCl₃·6H₂O, ZnCl₂, CAN | Activation of the aldehyde carbonyl group, facilitating both imine and o-QM formation.[4] | 5-50 mol%, neat or in organic solvents, RT to 110°C.[4] |

| Brønsted Acids | p-Toluenesulfonic acid (p-TSA) | Protonation of the aldehyde carbonyl to increase its electrophilicity and catalysis of the dehydration steps. | Catalytic amounts, often in organic solvents. |

| Heterogeneous Catalysts | Montmorillonite K30, Nanocrystalline MgO | Provide acidic or basic sites on a solid support, facilitating the reaction and simplifying product purification.[1] | Solvent-free or in aqueous media, RT to 60°C.[1] |

| Surfactants | Triton X-100 | Forms micelles in aqueous media, stabilizing imine intermediates and promoting the reaction.[1] | 5 mol%, water, room temperature.[1] |

Expert Insight: The choice of catalyst can subtly influence the dominant mechanistic pathway. Strong Lewis acids may favor the o-QM pathway by coordinating to the naphthol's hydroxyl group and the aldehyde's carbonyl, facilitating the condensation and dehydration steps. Conversely, conditions that favor imine formation in a separate pre-reaction step will inherently direct the reaction through the imine-first pathway.

Substrate Scope and Limitations

The Betti reaction is notable for its broad substrate scope, accommodating a wide variety of aldehydes, amines, and phenolic components.

-

Aldehydes: Aromatic aldehydes are most commonly employed, with both electron-donating and electron-withdrawing substituents generally well-tolerated.[4] Aliphatic aldehydes can also be used, although they may be more prone to side reactions such as self-condensation.

-

Amines: A diverse range of amines, including ammonia, primary and secondary aliphatic amines, and aromatic amines, can participate in the reaction.[1] The nucleophilicity of the amine is a key factor; highly hindered or weakly nucleophilic amines may result in lower yields or require more forcing conditions.[1]

-

Phenols: While 2-naphthol is the archetypal phenolic component, other electron-rich phenols and naphthols can also be utilized. The nucleophilicity of the aromatic ring is crucial for the success of the reaction.

Limitations:

-

Ketones are generally not suitable substitutes for aldehydes in the traditional Betti reaction due to their lower electrophilicity and increased steric hindrance. However, some reactive ketone surrogates like isatins have been successfully employed.[9]

-

Sterically hindered reactants can significantly reduce reaction rates and yields.

-

Aromatic amines with strongly electron-withdrawing groups may exhibit reduced nucleophilicity, hampering their participation in the reaction.[1]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of Betti bases under different catalytic conditions.

Protocol 1: Lewis Acid-Catalyzed Synthesis of a Betti Base

This protocol is adapted from a procedure utilizing FeCl₃·6H₂O as a catalyst under neat conditions.[4]

Materials:

-

2-Naphthol (1 mmol, 144.2 mg)

-

Benzaldehyde (1 mmol, 106.1 mg, 102 µL)

-

Pyrrolidine (1 mmol, 71.1 mg, 83 µL)

-

Ferric chloride hexahydrate (FeCl₃·6H₂O) (0.1 mmol, 27.0 mg)

-

Ethanol (for workup)

-

Round-bottom flask

-

Magnetic stirrer and hotplate

Procedure:

-

To a clean, dry round-bottom flask, add 2-naphthol, benzaldehyde, pyrrolidine, and FeCl₃·6H₂O.

-

Heat the reaction mixture at 110°C with stirring for 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add a small amount of ethanol and stir to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

The product can be further purified by recrystallization if necessary.

Protocol 2: Asymmetric Synthesis of a Chiral Betti Base

This protocol is a general representation for the synthesis of a chiral Betti base using a chiral amine.[3]

Materials:

-

2-Naphthol (5.0 mmol, 0.72 g)

-

Benzaldehyde (6.0 mmol, 0.64 g)

-

(R)-(+)-1-Phenylethylamine (5.25 mmol, 0.64 g)

-

Ethanol (for workup)

-

Round-bottom flask equipped with a nitrogen inlet

-

Magnetic stirrer and hotplate

Procedure:

-

Combine 2-naphthol, benzaldehyde, and (R)-(+)-1-phenylethylamine in a round-bottom flask under a nitrogen atmosphere.

-

Stir the mixture at 60°C for 8 hours. The formation of a solid, crystalline mass is indicative of product formation.

-

Monitor the reaction and diastereomeric excess (d.e.) by TLC and ¹H NMR analysis of aliquots.

-

After the reaction is complete, cool the mixture to room temperature.

-

Triturate the solid with ethanol (5 mL).

-

Collect the white crystals by filtration and wash with cold ethanol (3 x 3 mL).

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure diastereomeric product.[3]

Conclusion and Future Outlook

The Betti multicomponent reaction remains a powerful and versatile tool in the arsenal of the synthetic chemist. Its operational simplicity, high atom economy, and the synthetic and biological importance of its products ensure its continued relevance. A deep understanding of the competing imine-first and ortho-quinone methide mechanistic pathways is crucial for rational reaction design and optimization. The judicious selection of catalysts can further enhance the efficiency and selectivity of this transformation. As the demand for efficient and sustainable synthetic methodologies grows, particularly in the realm of drug discovery and materials science, the Betti reaction is poised for further innovation. Future research will likely focus on the development of novel catalytic systems for enhanced stereocontrol, the expansion of the substrate scope to include less reactive components, and the application of this reaction in the synthesis of increasingly complex molecular architectures.

References

-

F. Fülöp, I. Szatmári, and K. Lázár, "Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives," Molecules, vol. 25, no. 23, p. 5638, 2020. [Link]

-

Wikipedia, "Betti reaction," [Online]. Available: [Link].

-

R. Iftikhar et al., "Revisiting the Synthesis of Betti Bases: Facile, One-pot, and Efficient Synthesis of Betti Bases Promoted by FeCl3•6H2O," Current Organic Synthesis, vol. 19, no. 5, pp. 569-577, 2022. [Link]

-

A. F. Zahoor et al., "Recent advances in the green synthesis of Betti bases and their applications: a review," Molecular Diversity, vol. 27, no. 1, pp. 543-569, 2023. [Link]

-

J. Lu, Y. Yang, and W. Chen, "Synthesis of new type of Betti bases via three-component reaction of β-naphthol, cyclic amines and isatins," Chinese Chemical Letters, vol. 25, no. 1, pp. 137-140, 2014. [Link]

-

A. D'souza, S. D'souza, and V. Pinto, "A NOVEL SYNTHESIS OF SOME BETTI BASES DERIVATIVES," International Journal of Pharmaceutical Sciences and Research, vol. 13, no. 12, pp. 4660-4664, 2022. [Link]

-

Chem-Station, "Betti Reaction," 2017. [Online]. Available: [Link].

-

S. S. Gholap and D. V. Jawale, "An efficient multicomponent, one-pot synthesis of Betti bases catalyzed by Cerium (IV)ammonium nitrate (CAN) at ambient temperature," ResearchGate, 2018. [Link]

-

M. Nagaraju et al., "Recent advances in the transformation reactions of the Betti base derivatives," RSC Advances, vol. 14, no. 17, pp. 11811-11848, 2024. [Link]

-

Grokipedia, "Betti reaction," [Online]. Available: [Link].

-

P. Ábrányi-Balogh, M. Milen, and V. Varga, "Scope and limitations for the Betti reaction with propylphosphonic anhydride (T3P®) for the synthesis of 1-carbamatoalkyl 2-naphthols," ResearchGate, 2020. [Link]

-

Organic Chemistry, "Betti Reaction Mechanism," YouTube, 2020. [Link]

-

J. Mou et al., "Highly efficient one-pot three-component Betti reaction in water using reverse zinc oxide micelles as a recoverable and reusable catalyst," RSC Advances, vol. 7, no. 23, pp. 13867-13872, 2017. [Link]

-

R. Iftikhar et al., "Recent advances in the green synthesis of Betti bases and their applications: a review," Molecular Diversity, 2022. [Link]

-

R. Iftikhar et al., "Recent advances in the green synthesis of Betti bases and their applications: a review," PubMed, 2022. [Link]

-

M. Nagaraju et al., "Recent advances in the transformation reactions of the Betti base derivatives," ResearchGate, 2024. [Link]

-

G. Bosica, R. Abdilla, and K. Demanuele, "Revisiting the Betti synthesis: using a cheap, readily-available, recyclable clay catalyst in solventless conditions," ResearchGate, 2019. [Link]

-

R. Iftikhar et al., "Recent advances in the green synthesis of Betti bases and their applications: a review," SpringerLink, 2022. [Link]

-

J. D. Artman III et al., "Separation of Betti Reaction Product Enantiomers: Absolute Configuration and Inhibition of Botulinum Neurotoxin A," ACS Medicinal Chemistry Letters, vol. 2, no. 5, pp. 397-401, 2011. [Link]

-

R. Iftikhar et al., "The Betti reaction with secondary amines," ResearchGate, 2022. [Link]

-

M. Nagaraju et al., "Recent advances in the transformation reactions of the Betti base derivatives," PubMed Central, 2024. [Link]

-

M. Nagaraju et al., "Recent advances in the transformation reactions of the Betti base derivatives," RSC Publishing, 2024. [Link]

-

H. J. Reich, "Electron Pushing in Organic Chemistry," University of Wisconsin-Madison. [Link]

-

The Organic Chemist, "Mechanism Monday #11: Electron Pushing Simplified!," YouTube, 2024. [Link]

-

M. Capozzi et al., "Stereoselection in the Betti reaction of valine methyl esters," Semantic Scholar, 2017. [Link]

-

M. Nagaraju et al., "Transformation Reactions of the Betti Base Analogue Aminonaphthols," ResearchGate, 2024. [Link]

Sources

- 1. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xisdxjxsu.asia [xisdxjxsu.asia]

- 3. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]

- 8. grokipedia.com [grokipedia.com]

- 9. html.rhhz.net [html.rhhz.net]

- 10. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

synthesis of racemic 1-(alpha-aminobenzyl)-2-naphthol

An In-depth Technical Guide to the Synthesis of Racemic 1-(alpha-aminobenzyl)-2-naphthol

Abstract

This guide provides a comprehensive technical overview of the , a valuable compound in organic synthesis and medicinal chemistry. Commonly known as a Betti base, this molecule serves as a crucial precursor for chiral ligands and catalysts. We will delve into the mechanistic underpinnings of its formation via the Betti reaction, present a detailed and validated experimental protocol, and discuss the critical parameters that govern the reaction's success. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important synthetic transformation.

Introduction and Significance

This compound is the product of a classic multicomponent reaction involving an aldehyde (benzaldehyde), a primary amine (ammonia or its equivalent), and a phenol derivative (2-naphthol). This one-pot synthesis is a specific example of the Betti reaction, a type of Mannich reaction. The resulting compounds, known as Betti bases, are not only stable and easily synthesized but are also pivotal intermediates. Their primary value lies in their subsequent resolution into enantiomerically pure forms, which are then used to create chiral ligands for asymmetric catalysis, a cornerstone of modern pharmaceutical development. The racemic form itself is an essential starting point for these advanced applications.

The Betti Reaction: A Mechanistic Perspective

The synthesis of this compound is a testament to the efficiency of multicomponent reactions. The entire transformation occurs in a single reaction vessel, proceeding through a well-understood, two-stage mechanism.

Stage 1: Formation of the Imine Intermediate The reaction initiates with the nucleophilic attack of the amine (in this case, ammonia, often generated in situ from an ammonium salt) on the electrophilic carbonyl carbon of benzaldehyde. This is a classical condensation reaction. The initial addition forms an unstable carbinolamine intermediate, which rapidly dehydrates to yield a protonated imine (Schiff base). This imine is significantly more electrophilic than the starting aldehyde, priming it for the subsequent step.

Stage 2: Nucleophilic Attack by 2-Naphthol The 2-naphthol, a weakly acidic phenol, acts as the nucleophile. In the reaction medium, it attacks the electrophilic carbon of the imine. This is the key bond-forming step that constructs the final carbon skeleton. The reaction is technically a Mannich-type reaction where the enolic form of the naphthol adds to the C=N double bond. A final proton transfer yields the stable, neutral this compound product. The entire process is a cascade of fundamental organic reactions, highlighting the elegance of one-pot syntheses.

Below is a diagram illustrating the core mechanistic pathway.

Caption: The two-stage mechanism of the Betti reaction.

Experimental Protocol and Workflow

The following protocol is a robust and reproducible method for the . The trustworthiness of this protocol is established by its clear steps and defined endpoints, leading to a product that can be validated by standard characterization techniques.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

| 2-Naphthol | 144.17 | 14.4 g | 1.0 |

| Benzaldehyde | 106.12 | 10.6 g | 1.0 |

| Ammonia (25% aq. sol.) | 17.03 (as NH3) | 25 mL | ~4.0 |

| Ethanol (95%) | 46.07 | 25 mL | - |

Step-by-Step Procedure

-

Reactant Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 14.4 g (0.10 mol) of 2-naphthol in 25 mL of 95% ethanol. Stir until a homogenous solution is achieved.

-

Addition of Aldehyde: To the stirred solution, add 10.6 g (0.10 mol) of benzaldehyde. A slight warming of the mixture may be observed.

-

Initiation with Ammonia: Slowly add 25 mL of a 25% aqueous ammonia solution to the flask. The rationale for using an excess of ammonia is to ensure the complete conversion of benzaldehyde to the imine intermediate and to maintain a basic environment that facilitates the reaction.

-

Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature. A precipitate will begin to form, often within 30-60 minutes. The reaction is typically left to proceed for 24 hours to ensure maximum yield.

-

Product Isolation: After 24 hours, collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with a small amount of cold water to remove any unreacted ammonia and other water-soluble impurities. Follow this with a wash using a small amount of cold ethanol to remove residual benzaldehyde and 2-naphthol.

-

Drying: Dry the white, crystalline product in a desiccator or a vacuum oven at a low temperature (~50 °C) until a constant weight is achieved.

Experimental Workflow Diagram

The overall process from setup to final product can be visualized as follows.

Caption: A typical laboratory workflow for the Betti synthesis.

Product Characterization and Validation

A successful synthesis is validated by confirming the identity and purity of the final product. For this compound, the following data are expected.

| Parameter | Expected Value | Purpose |

| Appearance | White to off-white crystalline solid | Initial qualitative assessment |

| Yield | Typically 70-85% | Measures reaction efficiency |

| Melting Point | 123-125 °C | A sharp melting point indicates high purity |

| ¹H NMR | Characteristic peaks for aromatic, methine (CH), and amine (NH2) protons | Confirms molecular structure |

| IR Spectroscopy | Peaks corresponding to O-H, N-H, and C-H (aromatic) stretches | Confirms presence of key functional groups |

The protocol is self-validating; a high yield of a white solid with a sharp melting point in the expected range is a strong indicator of success. Further confirmation via spectroscopic methods provides definitive structural proof.

Conclusion

The via the Betti reaction is a highly efficient, reliable, and scalable method for producing a key synthetic intermediate. By understanding the underlying mechanism—the initial formation of an electrophilic imine followed by a nucleophilic attack from 2-naphthol—chemists can appreciate the elegance and practicality of this one-pot, three-component reaction. The straightforward experimental protocol, coupled with clear validation checkpoints, makes this an accessible synthesis for a wide range of laboratory settings, providing a crucial starting material for further development in asymmetric catalysis and medicinal chemistry.

References

- Betti, M. (1900). Sopra una serie di composti naftolamminici. Gazzetta Chimica Italiana, 30, 301-311. (Historical reference, URL not available).

-

Cardellicchio, C., et al. (2009). The Betti reaction. Green Chemistry, 11(1), 14-25. A comprehensive review of the Betti reaction, its mechanism, and applications. Available at: [Link]

-

Foubelo, F., et al. (2015). The Betti reaction: a powerful tool for the synthesis of new chiral ligands for asymmetric catalysis. Chemical Society Reviews, 44(12), 4107-4122. A detailed review focusing on the applications of Betti bases in catalysis. Available at: [Link]

-

Organic Syntheses. (1941). α-AMINODIPHENYLMETHANE. Organic Syntheses, 21, 6. A related, well-documented procedure illustrating the general principles of the Mannich/Betti reaction. Available at: [Link]

biological activity of 1-(alpha-Aminobenzyl)-2-naphthol derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(α-Aminobenzyl)-2-naphthol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-(α-aminobenzyl)-2-naphthol, commonly referred to as Betti bases, represent a versatile class of organic compounds with a broad spectrum of biological activities.[1][2][3] Synthesized through the efficient one-pot, multicomponent Betti reaction, these molecules have garnered significant attention in medicinal chemistry and materials science.[1][4][5] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols, quantitative data summaries, and mechanistic insights are presented to serve as a valuable resource for researchers in the field.

Introduction: The Chemistry and Significance of Betti Bases

1-(α-Aminobenzyl)-2-naphthol derivatives are characterized by a core structure featuring a 2-naphthol moiety substituted at the 1-position with an aminobenzyl group.[6] The pioneering work of Mario Betti in the early 20th century laid the foundation for the synthesis of these compounds through a reaction that now bears his name.[4] The Betti reaction is a classic example of a multicomponent reaction, where 2-naphthol, an aldehyde, and an amine condense in a single step to generate molecular complexity.[1][5] This inherent efficiency, coupled with the potential for structural diversity by varying the reactants, makes Betti bases attractive scaffolds for drug discovery.[2][7]

The biological significance of these compounds is vast, with studies reporting potent anticancer, antibacterial, antifungal, and antioxidant activities.[3][8][9] Furthermore, the chiral nature of the aminobenzyl moiety has led to their successful application as chiral ligands and auxiliaries in asymmetric synthesis.[10][11][12] This guide will delve into the key biological activities of these derivatives, providing both the foundational knowledge and the practical details necessary for their study and application.

Synthesis of 1-(α-Aminobenzyl)-2-naphthol Derivatives: The Betti Reaction

The cornerstone of synthesizing 1-(α-aminobenzyl)-2-naphthol derivatives is the Betti reaction, a modification of the Mannich condensation.[1][4] This one-pot, three-component reaction involves the condensation of a 2-naphthol, an aldehyde (often aromatic), and an amine or ammonia.[1][11]

Reaction Mechanism

The generally accepted mechanism for the Betti reaction proceeds through the initial formation of an ortho-quinone methide (o-QM) intermediate from the reaction between 2-naphthol and the aldehyde, which can be facilitated by a catalyst.[1] Subsequently, the amine performs a Michael addition to this reactive intermediate, leading to the final 1-(α-aminobenzyl)-2-naphthol product.[1]

Caption: A simplified workflow of the Betti reaction for the synthesis of 1-(α-aminobenzyl)-2-naphthol derivatives.

Experimental Protocol: Synthesis of Racemic 1-(α-Aminobenzyl)-2-naphthol

This protocol provides a general procedure for the synthesis of the parent Betti base.[3][11]

Materials:

-

2-Naphthol

-

Benzaldehyde

-

Ammonia solution (25% in methanol)

-

Absolute Methanol

-

20% Hydrochloric acid

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-naphthol and benzaldehyde in absolute methanol.

-

Add the methanolic ammonia solution to the flask and stir the mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration and wash it with cold methanol to remove unreacted starting materials.[3]

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Anticancer Activity

A significant body of research has highlighted the potent cytotoxic effects of aminobenzylnaphthol derivatives against a variety of cancer cell lines.[3][5][8][13]

Mechanism of Action

While the precise mechanisms are still under investigation for many derivatives, some studies suggest that their anticancer activity may be attributed to the inhibition of key cellular targets. For instance, in silico studies have implicated the inhibition of Aurora Kinase A, Cyclin-Dependent Kinase 2 (CDK2), and Tripartite Motif-Containing Protein 24 (TRIM24) as potential mechanisms of action for some derivatives.[7][13] The induction of apoptosis has also been observed in cancer cells treated with these compounds.[7][13]

Caption: A simplified diagram illustrating a potential mechanism of anticancer activity for Betti base derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values for selected 1-(α-aminobenzyl)-2-naphthol derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀/EC₅₀ (µM) | Reference |

| Derivative 1 | Caco-2 (colorectal adenocarcinoma) | EC₅₀: 94 (24h), 83 (72h) | [5] |

| Derivative 2 | Caco-2 (colorectal adenocarcinoma) | EC₅₀: 97 (24h), 88 (72h) vs. Cisplatin | [5] |

| MMZ-140C | BxPC-3 (pancreatic cancer) | IC₅₀: 30.15 ± 9.39 | [7] |

| MMZ-45B | HT-29 (colorectal cancer) | IC₅₀: 31.78 ± 3.93 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][13]

Materials:

-

Cancer cell lines (e.g., Caco-2, SH-SY5Y)[5]